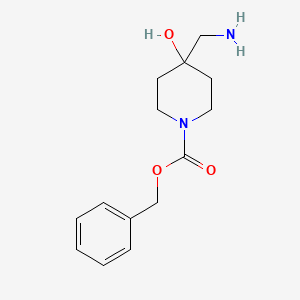

Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

説明

Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate (CAS: 157023-34-2) is a piperidine derivative featuring a hydroxyl (-OH) and aminomethyl (-CH2NH2) group at the 4-position of the piperidine ring, along with a benzyloxycarbonyl (Cbz) protecting group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis and medicinal chemistry, particularly in the development of enzyme inhibitors and receptor-targeting molecules due to its dual functional groups, which enable hydrogen bonding and further derivatization .

特性

IUPAC Name |

benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c15-11-14(18)6-8-16(9-7-14)13(17)19-10-12-4-2-1-3-5-12/h1-5,18H,6-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIUVSBTWBNGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Method 1: From 1-Benzyl-4-piperidone

This method involves several steps:

Step 1 : Hydrocyanic acid is added to 1-benzyl-4-piperidone at temperatures between 0 to 15 °C under base catalysis. The mixture is then heated to reflux while aniline is added gradually.

Step 2 : After the reaction completion, the mixture is cooled below 5 °C, followed by the addition of glacial acetic acid. The resulting solid, 1-benzyl-4-cyan-4-aniline piperidine, is crystallized and filtered.

Step 3 : The solid obtained is treated with sulfuric acid (70-90%) at a temperature range of 20 to 50 °C for approximately 50 to 90 hours. The reaction mixture is then poured into crushed ice, where the pH is adjusted to between 4 and 9 using ammonium hydroxide.

Step 4 : Finally, concentrated hydrochloric acid is added to the solid product, and the mixture is refluxed for 10 to 20 hours. After cooling, crystallization occurs, yielding Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate as a white solid.

Summary of Method 1

| Step | Reagents | Conditions | Duration | Product |

|---|---|---|---|---|

| 1 | Hydrocyanic Acid, Aniline | Base catalysis, Reflux | Varies | 1-benzyl-4-cyan-4-aniline piperidine |

| 2 | Sulfuric Acid (70-90%) | Stirring at 20-50 °C | 50-90 h | Intermediate solid |

| 3 | Concentrated Hydrochloric Acid | Reflux | 10-20 h | Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate |

Method 2: Direct Alkylation

An alternative approach involves direct alkylation of piperidine derivatives:

- Step : In this method, benzyl bromide is reacted with a hydroxypiperidine derivative in the presence of a base such as cesium carbonate in an organic solvent like acetone or toluene at room temperature for an extended period (up to 24 hours).

This method simplifies the process by avoiding multiple purification steps typically required in more complex syntheses.

Summary of Method 2

| Step | Reagents | Conditions | Duration | Product |

|---|---|---|---|---|

| Alkylation | Benzyl Bromide, Hydroxypiperidine | Base catalysis in acetone/toluene | Up to 24 h | Benzylated piperidine derivative |

Both methods provide viable pathways for synthesizing Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate but differ in complexity and yield. Method 1 tends to yield higher purity due to multiple purification steps but requires more reagents and time. In contrast, Method 2 offers a simpler approach with potentially lower yields but reduced reaction times.

Comparison Table

| Method | Complexity | Yield Potential | Time Required |

|---|---|---|---|

| Method 1 | High | High | Several days |

| Method 2 | Low | Moderate | Up to one day |

The preparation of Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate can be accomplished through various synthetic routes with distinct advantages and disadvantages. Method selection should consider factors such as desired yield, purity requirements, and available resources. Future research may focus on optimizing these methods further or exploring alternative synthetic strategies that enhance efficiency and reduce environmental impact.

化学反応の分析

Types of Reactions

Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Analgesic Properties

Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is structurally related to several potent analgesics. It serves as an intermediate in synthesizing compounds like remifentanil, a widely used ultrashort-acting opioid analgesic. The synthesis methods for this compound emphasize the importance of optimizing reaction conditions to enhance yield and reduce environmental impact, showcasing its relevance in pharmaceutical manufacturing .

Antiviral Activity

Recent studies have highlighted the efficacy of derivatives of this compound in inhibiting viral entry, particularly against Ebola and Marburg viruses. A series of 4-(aminomethyl)benzamide-based inhibitors were developed, demonstrating significant antiviral activity with effective concentrations below 10 μM. These findings suggest that benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate could be a scaffold for developing new antiviral agents .

Pharmacological Applications

Histamine Receptor Modulation

Research indicates that derivatives of this compound can act as histamine H3 receptor antagonists/inverse agonists. This property positions them as potential treatments for conditions related to histamine dysregulation, such as allergies and sleep disorders. The structural modifications of the piperidine ring have been explored to enhance binding affinity and selectivity towards these receptors .

Inhibition of USP7

Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate has also been investigated for its ability to inhibit ubiquitin-specific protease 7 (USP7), an enzyme implicated in various cancers. The structural optimization of this compound led to potent inhibitors that showed promise in preclinical studies, highlighting its potential role in cancer therapeutics .

Cosmetic Applications

The compound's properties extend into the cosmetic industry, where it is being studied for formulation stability and skin penetration capabilities. Its ability to interact with skin receptors may enhance the efficacy of topical formulations, making it a candidate for inclusion in cosmetic products aimed at improving skin health and appearance .

Summary of Findings

The following table summarizes the key applications and findings related to benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate:

作用機序

The mechanism of action of Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxyl groups play a crucial role in its binding to target proteins and enzymes, leading to modulation of their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

生物活性

Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its structure, synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is characterized by a piperidine ring substituted with a hydroxyl group, an aminomethyl group, and a benzyl moiety. Its molecular formula is with a molecular weight of approximately 290.36 g/mol. The structural representation highlights the functional groups critical for its biological activity.

Synthesis

The synthesis of Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate typically involves several steps:

- Formation of the Piperidine Ring : The initial step often includes cyclization reactions to form the piperidine core.

- Substitution Reactions : Introduction of the hydroxyl and aminomethyl groups through nucleophilic substitution.

- Final Esterification : The carboxylic acid group is converted into an ester via reaction with benzyl alcohol.

These synthetic pathways can vary based on the reagents and conditions used, impacting yield and purity.

Antitumor Activity

Research indicates that Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate exhibits significant antitumor properties . In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

- Colorectal Cancer

The mechanism of action appears to involve the inhibition of specific enzymes or pathways related to tumor growth and proliferation. For instance, it may interact with the IKKβ pathway, which plays a crucial role in inflammation and cancer progression .

Antimicrobial Properties

In addition to its antitumor activity, this compound has shown promising antimicrobial effects . Studies suggest that it can inhibit the growth of several bacterial strains, making it a candidate for further investigation in developing new antibiotics .

Comparative Analysis with Related Compounds

A comparative study highlights the unique properties of Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate against structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzyl 4-hydroxypiperidine-1-carboxylate | Lacks aminomethyl substitution | Lower biological activity |

| 2-(2,4-Dichlorophenyl)-N-methylpiperidin-1-amine | Contains methyl substitution | Different pharmacological profile |

This table illustrates how structural variations influence biological activity, emphasizing the importance of specific functional groups in enhancing therapeutic potential.

The mechanism by which Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate exerts its effects is still under investigation. Preliminary findings suggest that it may function as an inhibitor of key enzymes involved in cancer cell signaling pathways. For example, studies indicate that it can inhibit monoacylglycerol lipase (MAGL), which is implicated in various cancer progression pathways .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Always use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Work in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For accidental ingestion, rinse the mouth and consult a physician. Store in a cool, dry, and well-ventilated area, away from oxidizers .

Q. How is Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate synthesized, and what are critical reaction conditions?

- Methodological Answer : A common route involves reacting 4-(aminomethyl)piperidine with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Cs₂CO₃). Key steps include:

- Protection : Use benzyl chloroformate to protect the piperidine nitrogen.

- Hydroxylation : Introduce the hydroxyl group via controlled oxidation (e.g., Au-catalyzed rearrangement of propargylic alcohols, as seen in spirocyclic analogs) .

- Purification : Employ flash column chromatography (e.g., 5–50% EtOAc/hexane gradient) or recrystallization .

Q. What are the key physical and chemical properties of this compound?

- Methodological Answer :

- Physical State : Typically a solid (powder or crystalline form) with a melting point ~68°C .

- Molecular Weight : ~234.29 g/mol (exact mass depends on substituents) .

- Solubility : Likely polar aprotic solvents (e.g., DMF, DCM) based on structural analogs. Confirm via experimental testing (e.g., UV-Vis spectroscopy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conduct systematic toxicological profiling:

- In vitro assays : Use cell viability assays (e.g., MTT) on human keratinocyte (HaCaT) and hepatocyte (HepG2) lines to assess acute toxicity.

- In silico modeling : Predict LD₅₀ and NOAEL using tools like OECD QSAR Toolbox.

- Cross-reference : Compare results with structurally similar compounds (e.g., Benzyl 4-hydroxypiperidine-1-carboxylate, CAS 95798-23-5), noting discrepancies in hydroxyl/aminomethyl substituent effects .

Q. What advanced spectroscopic techniques are recommended for structural elucidation?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR (e.g., δ 7.4–7.2 ppm for benzyl protons; δ 5.12 ppm for carbamate CH₂) to confirm regiochemistry .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated 235.28) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemistry for spirocyclic derivatives (e.g., analogs in ) .

Q. How does this compound serve as a precursor in drug discovery?

- Methodological Answer :

- Intermediate for bioactive molecules : React with halogenated heterocycles (e.g., 2-chloro-5-fluoropyrimidine) to generate kinase inhibitors. Optimize yields (≥75%) via Cs₂CO₃-mediated coupling in DMF at 100–150°C .

- HDAC inhibition : Modify the aminomethyl group to create hydroxamate derivatives, and test inhibitory activity using fluorescence-based HDAC assays .

Q. What strategies mitigate side reactions during functionalization of the aminomethyl group?

- Methodological Answer :

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during coupling reactions (e.g., with thiazole-5-carboxylic acid) .

- Catalytic optimization : Employ Au(I) catalysts (e.g., Ph₃PAuNTf₂) to suppress undesired rearrangements during hydroxylation .

Q. How can researchers validate its interaction with biological targets like HDACs?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to HDAC active sites (e.g., PDB ID 4LX6).

- Enzymatic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., Ac-Arg-Gly-Lys(Ac)-AMC) in HeLa cell lysates .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Benzylation of 4-aminomethylpiperidine | Cs₂CO₃, DMF, 100°C | 89% | |

| Au-catalyzed hydroxylation | Ph₃PAuNTf₂, CH₂Cl₂, RT | 75% | |

| Thiazole coupling | EDC/HOBt, DCM, 0°C to RT | 62% |

Table 2 : Safety and Storage Guidelines

| Parameter | Recommendation | Reference |

|---|---|---|

| PPE | Respirator, nitrile gloves, goggles | |

| First aid (eye exposure) | Flush with water for 10–15 minutes | |

| Storage temperature | 2–8°C in airtight container |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。